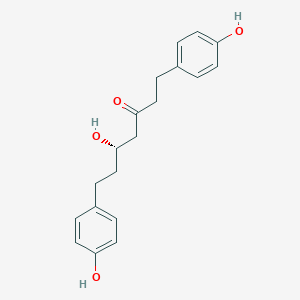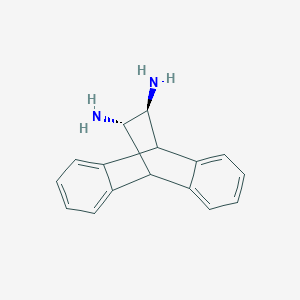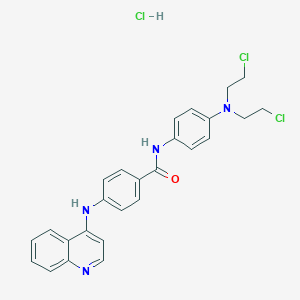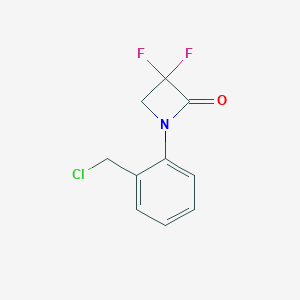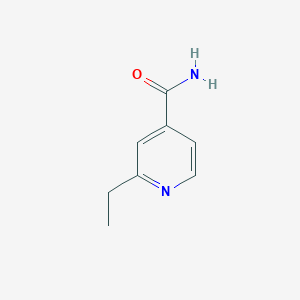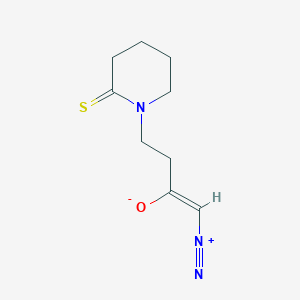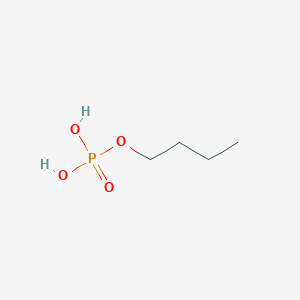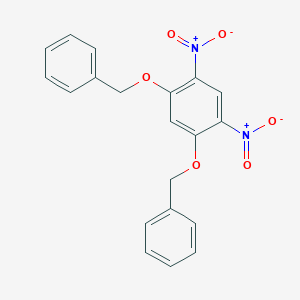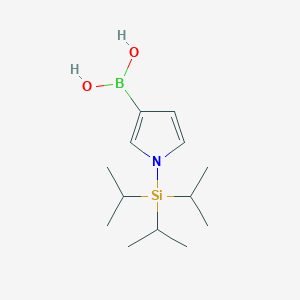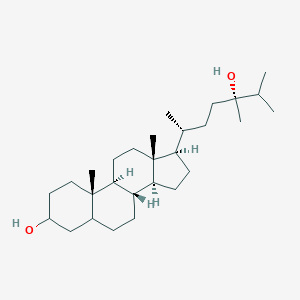
Ergostan-3,24-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ergostan-3,24-diol is a natural steroid found in various plants, including mushrooms and seaweed. It has gained attention in the scientific community due to its potential therapeutic applications.
Mecanismo De Acción
Ergostan-3,24-diol's mechanism of action is not fully understood. However, it has been suggested that it may act as a modulator of various cellular signaling pathways, including the Akt/mTOR and MAPK/ERK pathways. It has also been shown to modulate the expression of various genes involved in cell growth and apoptosis.
Biochemical and Physiological Effects
Ergostan-3,24-diol has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit angiogenesis. Additionally, it has been shown to have anti-inflammatory and anti-oxidant properties, which may be beneficial in the treatment of cardiovascular disease. Furthermore, Ergostan-3,24-diol has been shown to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Ergostan-3,24-diol in lab experiments is that it is a natural compound that can be easily synthesized from ergosterol. Additionally, it has been shown to have various therapeutic applications, making it a promising compound for further research. However, one limitation of using Ergostan-3,24-diol in lab experiments is that its mechanism of action is not fully understood, making it difficult to design experiments to study its effects.
Direcciones Futuras
There are several future directions for research on Ergostan-3,24-diol. One direction is to further investigate its mechanism of action and its effects on various cellular signaling pathways. Additionally, more research is needed to determine its potential therapeutic applications in the treatment of various diseases, including cancer, neurodegenerative diseases, and cardiovascular disease. Furthermore, research is needed to determine the optimal dosage and delivery method for Ergostan-3,24-diol to maximize its therapeutic potential.
Conclusion
Ergostan-3,24-diol is a natural steroid with potential therapeutic applications in various fields, including cancer research, neuroprotection, and cardiovascular disease. Its synthesis method involves the hydroxylation of ergosterol, and its mechanism of action is not fully understood. Ergostan-3,24-diol has been shown to have various biochemical and physiological effects, and further research is needed to determine its full therapeutic potential.
Métodos De Síntesis
Ergostan-3,24-diol can be synthesized from ergosterol, a sterol found in fungi. The synthesis process involves the hydroxylation of the ergosterol molecule at the C-3 and C-24 positions. This reaction can be catalyzed by various enzymes, including cytochrome P450 enzymes.
Aplicaciones Científicas De Investigación
Ergostan-3,24-diol has been studied for its potential therapeutic applications in various fields, including cancer research, neuroprotection, and cardiovascular disease. In cancer research, Ergostan-3,24-diol has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, due to its neuroprotective effects. Furthermore, Ergostan-3,24-diol has been shown to have anti-inflammatory and anti-oxidant properties, which may be beneficial in the treatment of cardiovascular disease.
Propiedades
Número CAS |
137038-14-3 |
|---|---|
Nombre del producto |
Ergostan-3,24-diol |
Fórmula molecular |
C28H50O2 |
Peso molecular |
418.7 g/mol |
Nombre IUPAC |
(8R,9S,10S,13R,14S,17R)-17-[(2R,5R)-5-hydroxy-5,6-dimethylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C28H50O2/c1-18(2)28(6,30)16-11-19(3)23-9-10-24-22-8-7-20-17-21(29)12-14-26(20,4)25(22)13-15-27(23,24)5/h18-25,29-30H,7-17H2,1-6H3/t19-,20?,21?,22+,23-,24+,25+,26+,27-,28-/m1/s1 |
Clave InChI |
QTYRSLSHIKUSBP-LFOSBBPJSA-N |
SMILES isomérico |
C[C@H](CC[C@](C)(C(C)C)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4[C@@]3(CCC(C4)O)C)C |
SMILES |
CC(C)C(C)(CCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)O |
SMILES canónico |
CC(C)C(C)(CCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)O |
Sinónimos |
ergostan-3,24-diol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





